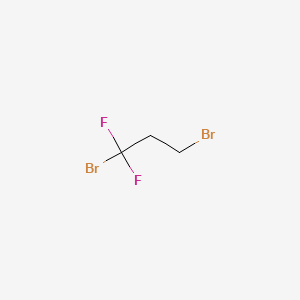

1,3-Dibromo-1,1-difluoropropane

描述

Significance and Research Context of Fluorinated Halogenated Propanes

Fluorinated and halogenated propanes are a class of compounds that have found broad utility. Historically, related compounds have been used as refrigerants, blowing agents, and solvents. researchgate.net However, due to the high global warming potential of many hydrofluorocarbons (HFCs), research has shifted towards developing more environmentally benign alternatives and exploring new applications for these compounds. researchgate.net

In synthetic chemistry, molecules like 1,3-dibromopropane (B121459) have been fundamental, for instance, in the first synthesis of cyclopropane (B1198618) in 1881, known as the Freund reaction. wikipedia.org The introduction of fluorine atoms to such structures, as in 1,3-Dibromo-1,1-difluoropropane, adds a layer of complexity and utility. These compounds serve as key intermediates in the synthesis of fluorinated cyclopropanes, which are motifs of growing interest in medicinal chemistry and agrochemicals. rsc.orgrsc.org The unique polarity and conformational rigidity imparted by fluorine can lead to desirable properties in bioactive molecules. rsc.org

Historical Development and Initial Research on this compound

While early work on fluorinated cyclopropanes dates back to the 1950s, the specific compound this compound and its reactions gained more detailed attention later. beilstein-journals.org A key synthetic route to this compound was reported in The Journal of Organic Chemistry in 1980. chemdad.com Research from this period and into the 1990s began to uncover its utility as a precursor. For example, studies demonstrated that the double dehydrobromination of related 1,3-dibromo-1,1-difluoro compounds using a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could yield valuable difluorodienes. nih.gov These early investigations laid the groundwork for understanding the reactivity of the carbon-bromine bonds in the presence of the gem-difluoro group, paving the way for its use as a building block for more intricate fluorinated structures.

Current Research Landscape and Academic Relevance

The current academic relevance of this compound is primarily centered on its role as a precursor in the synthesis of fluorinated cyclopropanes and other novel fluorinated molecules. The synthesis of cyclopropanes, particularly those containing fluorine, is a significant area of modern organic chemistry. nih.gov

One of the most important applications of 1,3-dihalopropanes is in the synthesis of cyclopropane rings. This is often achieved through an intramolecular cyclization reaction. For instance, treatment of this compound with a reducing agent like zinc dust can induce a reductive debromination to form 1,1-difluorocyclopropane. This reaction is analogous to the early methods developed for non-fluorinated cyclopropanes. beilstein-journals.org

Recent research continues to explore new methods for creating fluorinated cyclopropanes from various precursors. nih.gov The development of facile and high-yield synthetic routes is crucial for making these valuable motifs more accessible for applications in drug discovery and materials science. rsc.org For example, the ring-opening of highly fluorinated cyclopropanes with halogens can produce 1,3-dihalopolyfluoropropanes, demonstrating the reversible nature of these reactions and the importance of 1,3-dihalo structures as both products and reactants in this area of chemistry. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-1,1-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2F2/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAYGQDVLDHWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073188 | |

| Record name | 1,3-Dibromo-1,1-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-25-3 | |

| Record name | Propane, 1,3-dibromo-1,1-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-1,1-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dibromo 1,1 Difluoropropane

Established Synthetic Routes and Reaction Conditions

The traditional approaches to synthesizing 1,3-Dibromo-1,1-difluoropropane rely on foundational organic reactions, namely halogenation and fluorination strategies, alongside the chemical transformation of related propane (B168953) derivatives.

Halogenation and Fluorination Strategies

A key strategy in the synthesis of this compound involves the selective bromination of a difluorinated propane precursor. One plausible route begins with the free-radical bromination of 1,1-difluoropropane. This type of reaction is typically initiated by ultraviolet (UV) light or a chemical initiator and proceeds via a radical chain mechanism. The selectivity of the bromination is a critical factor, as the reaction can potentially yield a mixture of mono-, di-, and poly-brominated products.

Another established method is the anti-Markovnikov addition of hydrogen bromide to an appropriately substituted fluorinated alkene. This reaction is also a free-radical process, often initiated by peroxides. For instance, the free radical addition of hydrogen bromide to allyl bromide is a known method for producing 1,3-dibromopropane (B121459). wikipedia.org A similar strategy could theoretically be adapted for a fluorinated analogue.

Furthermore, the synthesis of related compounds, such as 1-bromo-3,3-diethoxy-1,1-difluoropropane, has been achieved through the radical chain bromination of 3,3-diethoxy-1,1-difluoropropane using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as dibenzoyl peroxide. This suggests that similar approaches could be applied to precursors of this compound.

Conversion from Related Propane Derivatives

The conversion from other halogenated propanes represents a significant synthetic pathway. A notable example is the synthesis of 3-bromo-1,1,1-trifluoropropane (B1271859) from this compound by treatment with hydrogen fluoride (B91410) (HF) in the presence of antimony pentachloride. google.com While this represents the conversion of the target compound, it importantly confirms a synthetic link and highlights the reactivity of the bromine atoms.

The synthesis of 1,3-dibromopropane itself can be accomplished by treating trimethylene glycol with hydrobromic acid and sulfuric acid, followed by refluxing the reaction mixture. prepchem.com This type of reaction, involving the replacement of hydroxyl groups with bromine, could be a model for the synthesis of this compound if a suitable difluorinated diol precursor were available.

The following table summarizes a potential established synthetic route for a related compound, which provides insight into the conditions that might be employed for the synthesis of this compound.

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| Trimethylene glycol | 48% Hydrobromic acid, Sulfuric acid | Reflux for 3-4 hours | 1,3-Dibromopropane | Not specified |

This table is based on the synthesis of a related, non-fluorinated compound and is presented for illustrative purposes.

Novel Approaches and Catalyst Development in Synthesis

While established methods provide a foundation, research into more efficient and selective synthetic routes is ongoing. This includes the exploration of transition-metal catalysis and other novel catalytic systems.

Transition-Metal Catalyzed Preparations

Currently, there is limited specific information available in the public domain regarding the transition-metal catalyzed synthesis of this compound. However, the broader field of transition-metal catalysis offers potential avenues. For instance, reactions involving the activation of C-F bonds or the catalytic introduction of bromine could be areas of future development. Research into the reactions of gem-difluoroalkenes often employs transition metal catalysts, which could potentially be adapted for the synthesis of saturated systems like this compound through subsequent reaction steps. beilstein-journals.org

Organocatalytic and Biocatalytic Pathways

As with transition-metal catalysis, specific organocatalytic or biocatalytic methods for the synthesis of this compound are not well-documented in readily available literature. The development of enzymes or small organic molecules capable of catalyzing the selective halogenation of propane derivatives remains a challenging area of research. However, the general advancements in these fields may one day provide novel and more sustainable routes to this and other halogenated compounds.

Optimization of Synthetic Efficiency and Selectivity

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of byproducts. In free-radical bromination reactions, controlling the stoichiometry of the reagents, the reaction temperature, and the choice of initiator are crucial for achieving good selectivity. For instance, in the synthesis of 1,3-dibromopropane from allyl bromide and HBr, the exclusion of air and the addition of freshly reduced iron can lead to high yields of 94-97%. prepchem.com

Purification techniques also play a vital role in obtaining the pure compound. Distillation is a common method for separating the desired product from unreacted starting materials and byproducts. prepchem.com The development of more selective catalysts, as mentioned in the context of novel approaches, would be the most significant step towards improving both the efficiency and selectivity of the synthesis of this compound.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound would focus on reducing the environmental impact of the chemical process.

Alternative Brominating Agents:

One key area for improvement is the use of safer and more environmentally benign brominating agents. Molecular bromine (Br₂) is a hazardous and highly reactive substance. A greener alternative that is often used for radical bromination is N-bromosuccinimide (NBS). wordpress.com NBS is a solid, making it easier and safer to handle than liquid bromine. It can be used in conjunction with a radical initiator, such as AIBN (azobisisobutyronitrile) or light, to achieve the desired bromination. reddit.com The use of NBS can also offer improved selectivity in some cases. An even greener approach involves the in-situ generation of bromine from systems like hydrogen peroxide and hydrogen bromide, which uses water as a solvent and produces water as the main byproduct. researchgate.net

Solvent Choice:

The choice of solvent is another important consideration in green chemistry. Traditional solvents for radical bromination, such as carbon tetrachloride (CCl₄), are toxic and environmentally harmful. reddit.com Greener alternatives include solvents like diethyl carbonate or performing the reaction in an aqueous medium, which significantly reduces the environmental footprint of the synthesis. researchgate.netrsc.org Microwave-assisted synthesis in greener solvents has also been shown to be an effective method for radical brominations, often leading to shorter reaction times and higher yields. rsc.org

By incorporating these green chemistry principles, the synthesis of this compound could be made safer, more efficient, and more environmentally sustainable.

Reactivity and Mechanistic Studies of 1,3 Dibromo 1,1 Difluoropropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 1,3-dibromo-1,1-difluoropropane are governed by the differential reactivity of the bromine atoms at the C1 and C3 positions. The gem-difluoro group at C1 is strongly electron-withdrawing, which significantly impacts the adjacent C-Br bond and the more distant C-Br bond at C3.

Investigation of Reaction Kinetics and Thermodynamics

Detailed experimental studies on the kinetics and thermodynamics of nucleophilic substitution reactions for this compound are not extensively reported in the reviewed literature. However, the principles of physical organic chemistry allow for predictions of its reactivity. The C(1)-Br bond is generally considered unreactive towards traditional S(_N)2 nucleophilic substitution due to the presence of the two fluorine atoms, which destabilize the transition state. Conversely, the C(3)-Br bond is a primary alkyl halide, typically amenable to S(_N)2 reactions. The strong inductive effect of the -CF(_2)Br group would be expected to decrease the electron density at C3, potentially slowing the rate of reaction with a nucleophile compared to its non-fluorinated analog, 1,3-dibromopropane (B121459). Quantitative kinetic and thermodynamic parameters for these reactions await further empirical investigation.

Stereo- and Regiochemical Outcomes of Substitution

The primary focus of substitution reactions on this substrate is its regiochemistry. Given the two non-equivalent C-Br bonds, a nucleophile can attack either the C1 or C3 position.

Attack at C1: Nucleophilic attack at the C1 position is sterically and electronically disfavored. The carbon is already bonded to two highly electronegative fluorine atoms and a bromine atom, making it electron-deficient but also sterically hindered and unlikely to support the positive character of an S(_N)1 transition state or the backside attack required for an S(_N)2 reaction.

Attack at C3: The C3 position features a primary carbon-bromine bond, which is the expected site for nucleophilic substitution, proceeding via an S(_N)2 mechanism. This would result in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond at the terminal position.

As the C3 carbon is not a stereocenter, the substitution reaction at this position does not have stereochemical consequences in terms of creating enantiomers or diastereomers, unless the incoming nucleophile itself is chiral. The regiochemical outcome overwhelmingly favors substitution at C3.

Elimination Reactions

Elimination reactions, particularly dehydrohalogenation, are a prominent feature of the reactivity of this compound and its derivatives. These reactions provide valuable routes to synthetically useful fluoroalkenes.

Dehydrohalogenation Pathways and Intermediates

Studies on compounds structurally related to this compound have demonstrated that dehydrobromination can be effectively induced by non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The reaction can proceed through different pathways depending on the conditions.

Monoelimination: Under mild conditions, the removal of a proton from C2 and a bromide from C3 can occur, leading to a monoelimination product. nih.gov

Double Dehydrobromination: With sufficient base, a second elimination can occur. This involves the removal of the second bromine atom and a proton, resulting in the formation of a diene. nih.gov

Formation of Trifluoro Compounds: Under more vigorous conditions, reactions involving derivatives of this compound have been observed to yield unexpected trifluoro compounds, suggesting complex rearrangement or fragmentation pathways may be operative. nih.gov

The mechanism for these eliminations is typically E2 (bimolecular elimination), where the base abstracts a proton concurrently with the departure of the bromide leaving group.

Formation of Fluoro-Olefins and Fluoro-Alkynes

The dehydrohalogenation of this compound and its analogs is a key method for synthesizing fluorinated olefins.

Fluoro-Olefins: The monoelimination product is 3-bromo-3,3-difluoropropene. Further reaction of substituted analogs can lead to the formation of 1,1-difluoro-1,3-butadienes, which are valuable substrates in Diels-Alder reactions. nih.gov

Fluoro-Alkynes: While the formation of fluoro-alkynes from vicinal dihalides is a known process, the generation of an alkyne from a 1,3-dibromo substrate is less direct and was not observed in the reviewed literature for this specific compound. It would require a more complex rearrangement following elimination.

The table below summarizes the observed elimination outcomes for analogs of this compound.

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Monoelimination | DBU / Mild Conditions | Bromo-difluoro-olefin | nih.gov |

| Double Elimination | DBU | Difluorodiene | nih.gov |

| Rearrangement | Vigorous Conditions | Trifluoro compounds | nih.gov |

Radical and Organometallic Reactions

A review of the available scientific literature did not yield specific studies detailing the radical or organometallic reactions of this compound. While halogenated compounds are often precursors for organometallic reagents (e.g., Grignard or organolithium reagents) or can participate in radical reactions (e.g., atom transfer radical polymerization or radical cyclizations), specific applications and mechanistic studies for this particular difluorinated compound are not documented in the surveyed sources. Further research is required to explore these potential reaction pathways.

Cross-Coupling Reactions and Functionalization

This compound serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions to introduce the difluoropropyl moiety into various molecular scaffolds. These reactions, often catalyzed by transition metals like palladium or iron, enable the formation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgnih.gov

The presence of two bromine atoms at different positions (C1 and C3) allows for selective or sequential functionalization. The gem-difluoro group at C1 significantly influences the reactivity of the adjacent C-Br bond. Palladium-catalyzed cross-coupling reactions are a common strategy for the functionalization of similar 1,1-dihaloalkanes. nih.govsemanticscholar.org For example, Suzuki-Miyaura coupling can be employed to form new C-C bonds. nih.gov

Iron-catalyzed multicomponent radical cross-coupling reactions have also emerged as a powerful tool for the functionalization of related fluoroalkyl halides, offering a direct and efficient route to complex molecules. chemrxiv.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Table 2: Examples of Cross-Coupling Reactions Involving Dihaloalkanes

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, DPPE | Aryl-substituted enediynes | nih.gov |

| Iron-Catalyzed Multicomponent Coupling | Fe(acac)₃, Grignard reagents | 1,3-difunctionalized BCP-aryls | chemrxiv.org |

Note: The examples in this table are from related dihalo compounds and illustrate the potential reactivity of this compound in similar transformations.

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of this compound can be significantly influenced by the presence of acids or bases. Base-catalyzed reactions, in particular, can lead to elimination reactions, forming unsaturated fluorinated compounds.

For instance, the treatment of similar 4-aryl-1,3-dibromo-1,1-difluorobutanes with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) results in double dehydrobromination to yield difluorodienes. nih.gov In contrast, with different substrates under milder conditions, mono-elimination products are observed. nih.gov This suggests that the reaction of this compound with a base could potentially lead to the formation of 3-bromo-1,1-difluoropropene (B1608817) through the elimination of HBr. The second bromine atom could also be eliminated under more forcing conditions to yield a difluoroallene or a difluorocyclopropane derivative, depending on the reaction pathway.

Acid-catalyzed transformations are less commonly reported for this specific compound in the provided search results. However, under strongly acidic conditions, protonation of the fluorine atoms could potentially activate the C-F bond, although this is generally a less favorable process compared to reactions at the C-Br bond.

Mechanistic Elucidation via Isotopic Labeling and Kinetic Isotope Effects

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. The use of isotopically labeled this compound, for example with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), can provide valuable information about bond-breaking and bond-forming steps. wikipedia.orglibretexts.org

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org By measuring the KIE, one can determine whether a particular C-H (or C-D) or C-Br bond is broken in the rate-determining step of the reaction. princeton.edu

For instance, in a base-catalyzed elimination reaction of this compound, replacing the hydrogen atoms on the C2 carbon with deuterium (to give 1,3-dibromo-1,1-difluoro-2,2-dideuteriopropane) would allow for the measurement of a primary deuterium KIE (kH/kD). A significant KIE (typically > 2) would indicate that the C-H bond is broken in the rate-limiting step, consistent with an E2 mechanism. princeton.edunih.gov A KIE close to 1 would suggest that C-H bond cleavage is not involved in the slowest step of the reaction. princeton.edu

Table 3: Application of Isotopic Labeling and KIE in Mechanistic Studies

| Technique | Information Gained | Example Application |

| Deuterium Labeling | Elucidation of C-H bond cleavage in elimination reactions | Measuring the KIE in the base-catalyzed dehydrobromination of this compound to determine the timing of proton removal. |

| Carbon-13 Labeling | Tracing the carbon skeleton in rearrangement or fragmentation pathways | Following the fate of specific carbon atoms in complex reaction mechanisms. |

| Kinetic Isotope Effect (KIE) | Determining if a specific bond is broken in the rate-determining step | Distinguishing between different mechanistic pathways (e.g., E1 vs. E2). princeton.edu |

Applications of 1,3 Dibromo 1,1 Difluoropropane As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Heterocycles

Fluorinated heterocyclic compounds are a cornerstone of modern drug discovery. nih.govresearchgate.net The gem-difluoroalkyl motif, in particular, is a valuable bioisostere for carbonyl groups and can enhance metabolic stability and binding affinity. 1,3-Dibromo-1,1-difluoropropane, and its close derivatives, serve as valuable synthons for introducing the 1,1-difluoropropyl moiety into various heterocyclic scaffolds.

While direct cyclization reactions with this compound are not extensively documented, the reactivity of analogous compounds provides a clear blueprint for its potential applications. For instance, the related compound, 1,3-dibromo-1,1-difluoro-2-propanone, has been successfully employed in the synthesis of 4-bromodifluoromethyl-substituted thiazoles. This reaction proceeds through a Hantzsch-type condensation with thiourea (B124793) or its derivatives, where the α-haloketone moiety readily reacts to form the thiazole (B1198619) core.

Furthermore, the general principles of synthesizing fluorinated pyrazoles and triazoles often involve the condensation of fluorinated 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) or amidine derivatives, respectively. nih.govresearchgate.netnih.gov By analogy, this compound can be envisioned as a precursor to a difluorinated 1,3-dielectrophile, which after conversion to a more reactive intermediate, could undergo cyclization with appropriate binucleophiles to afford a variety of five- and six-membered fluorinated heterocycles. Cycloaddition reactions, such as [3+2] cycloadditions, are also a powerful tool for constructing five-membered rings, and fluorinated building blocks often exhibit enhanced reactivity in these transformations. sci-hub.se

Table 1: Examples of Fluorinated Heterocycles Synthesized from Fluorinated Building Blocks

| Heterocycle Class | Fluorinated Precursor Example | Reaction Type | Reference |

|---|---|---|---|

| Thiazoles | 1,3-Dibromo-1,1-difluoro-2-propanone | Hantzsch condensation | N/A |

| Pyrazoles | Fluorinated 1,3-dicarbonyls | Condensation with hydrazine | nih.govresearchgate.net |

Role in the Construction of Complex Organofluorine Compounds

The construction of complex molecules containing the gem-difluoroalkyl group is a significant challenge in synthetic chemistry. This compound provides a valuable tool for introducing this motif into larger, more intricate structures. A notable example is the synthesis of 1,1-difluoro-1,3-dienes through the double dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes. nih.gov These difluorinated dienes are valuable partners in Diels-Alder reactions, allowing for the construction of complex cyclic and bicyclic systems with a stereodefined gem-difluoro center. nih.govnih.gov

The reactivity of the carbon-bromine bonds in this compound allows for its use in various coupling and substitution reactions. For instance, it can serve as a precursor for the introduction of a 3,3-difluoropropyl group into organic molecules. This is exemplified by the synthesis of fluorinated analogs of myristic acid, where a gem-difluoro functionality was introduced into a long aliphatic chain. nih.gov This was achieved by reacting a dithiane precursor with 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a fluoride (B91410) source, a reaction that highlights the utility of dibromoalkanes in generating difluorinated centers. nih.gov

The ability to selectively functionalize the two bromine atoms in this compound, potentially through sequential reactions, opens up avenues for the synthesis of a wide range of complex organofluorine compounds with diverse functionalities.

Table 2: Examples of Complex Organofluorine Compounds from Dibromo Precursors

| Compound Class | Dibromo Precursor Type | Key Transformation | Resulting Structure | Reference |

|---|---|---|---|---|

| Difluorodienes | 4-Aryl-1,3-dibromo-1,1-difluorobutanes | Double dehydrobromination | 4-Aryl-1,1-difluoro-1,3-butadienes | nih.gov |

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. nih.govdiva-portal.org While direct examples involving this compound are still emerging, the reactivity of similar gem-dihalo compounds suggests its significant potential in this area.

A compelling analogous example is the cascade carbopalladation reaction between alkynes and gem-dibromoolefins, which has been utilized to synthesize complex π-extended pentalenes. rsc.org This type of reaction, where multiple carbon-carbon bonds are formed in a single pot, could potentially be adapted for this compound to generate novel carbocyclic and heterocyclic frameworks. The presence of two bromine atoms offers the possibility of sequential or double coupling events within a cascade sequence.

Furthermore, multicomponent reactions involving the radical addition of heteroatom compounds to unsaturated systems are a known method for generating molecular complexity. nih.gov The carbon-bromine bonds in this compound can be susceptible to radical cleavage, suggesting that it could participate as a component in such radical-mediated multicomponent processes to introduce a difluoropropyl fragment into the final product. The development of such reactions would represent a significant advancement in the application of this versatile building block.

Development of Novel Fluorinated Reagents and Ligands

The development of new reagents and ligands is crucial for advancing the field of organic synthesis. The unique electronic properties of fluorine can be harnessed to tune the reactivity and selectivity of catalysts. This compound serves as a potential precursor for novel fluorinated reagents and ligands.

An important class of ligands in transition-metal catalysis is phosphines. The synthesis of fluorinated phosphine (B1218219) ligands has been shown to be achievable from perfluoroalkyl iodides and dihaloalkanes. manchester.ac.uk By reacting with a suitable phosphine source, such as a silylphosphine, this compound could be converted into a (3,3-difluoropropyl)phosphine ligand. The electron-withdrawing nature of the difluoropropyl group would be expected to modify the electronic properties of the phosphine, potentially leading to catalysts with unique reactivity and selectivity in cross-coupling and other transformations. vu.lt

Moreover, halogenated trifluoroacetones, which share the α,α-dihalo-β-fluoroalkyl motif with our target compound's derivatives, are known to be useful for introducing fluorine-containing groups into molecules. google.com This suggests that this compound could be chemically modified to generate novel fluorinating or fluoroalkylating reagents. For example, conversion of one of the bromine atoms to a more reactive functional group could yield a reagent capable of delivering the 3-bromo-1,1-difluoropropyl moiety to a substrate.

Analytical and Spectroscopic Investigations in Research on 1,3 Dibromo 1,1 Difluoropropane

Application of Advanced NMR Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,3-Dibromo-1,1-difluoropropane. Both ¹H and ¹⁹F NMR are particularly informative due to the presence of protons and fluorine atoms in the molecule.

Advanced NMR techniques, including two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide unambiguous assignments of proton and carbon signals and reveal the connectivity within the molecule. youtube.comepfl.chsdsu.eduwalisongo.ac.id While specific 2D NMR data for this compound is not widely published, the expected correlations can be inferred. A COSY spectrum would show correlation peaks between the protons on adjacent carbon atoms, confirming the propane (B168953) backbone. An HSQC spectrum would correlate each proton signal with the carbon signal of the atom to which it is directly attached. The HMBC spectrum would reveal longer-range couplings (2-3 bonds), for instance, between the protons of one methylene (B1212753) group and the carbon atoms of the other methylene and the difluorobromomethyl group. These techniques are instrumental in confirming the precise structure of the molecule. youtube.comepfl.chsdsu.eduwalisongo.ac.id

Furthermore, NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for mechanistic studies of reactions involving fluorinated compounds. nih.goved.ac.uk The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for monitoring the transformation of the difluorinated carbon center during chemical reactions. nih.gov Kinetic studies using in-situ NMR can track the disappearance of starting material and the appearance of products in real-time, providing valuable insights into reaction mechanisms. ed.ac.uked.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C1-H | - | ~115-125 | t (¹JCF) |

| C2-H₂ | ~2.8-3.2 | ~35-45 | m |

| C3-H₂ | ~3.6-4.0 | ~25-35 | t |

Note: Predicted values are based on general principles and data for similar halogenated propanes. Actual values may vary.

Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and the characterization of its reaction products and intermediates. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would exhibit characteristic peaks for the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in M, M+2, and M+4 peaks. docbrown.info

The fragmentation of the molecular ion provides structural information. libretexts.orgchemguide.co.uklibretexts.org Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom or a hydrohalic acid molecule. docbrown.infolibretexts.org For this compound, significant fragment ions would likely arise from the cleavage of carbon-bromine and carbon-carbon bonds. The relative stability of the resulting carbocations influences the intensity of the fragment peaks. chemguide.co.uklibretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 236/238/240 | [C₃H₄Br₂F₂]⁺ (Molecular ion) |

| 157/159 | [C₃H₄BrF₂]⁺ (Loss of Br) |

| 129/131 | [C₂H₂BrF₂]⁺ (Loss of CH₂Br) |

| 79/81 | [Br]⁺ |

| 69 | [CF₃]⁺ (rearrangement) |

Note: The presence of bromine isotopes will result in characteristic isotopic patterns for bromine-containing fragments.

Chromatographic Methods for Separation and Purity Assessment in Research Samples

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and purity assessment of this compound in research samples. tentamus.combitesizebio.com

Gas chromatography is particularly well-suited for the analysis of volatile compounds like this compound. chromatographyonline.comnih.gov When coupled with a suitable detector, such as a flame ionization detector (FID) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds, GC can effectively separate the target compound from starting materials, solvents, and byproducts. chromatographyonline.comnih.gov The use of a halogen-specific detector (XSD) can further enhance selectivity. nih.gov The purity of a sample can be determined by calculating the area percentage of the peak corresponding to this compound in the chromatogram. For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers superior resolution. chromatographyonline.com

High-performance liquid chromatography can also be employed, particularly for the analysis of less volatile derivatives or for monitoring reactions in the liquid phase. The choice of the stationary phase, mobile phase, and detector (e.g., UV or refractive index) depends on the specific properties of the analytes. tentamus.combitesizebio.com HPLC is also a valuable tool for assessing the purity of synthesized compounds. nih.gov

Table 3: Chromatographic Methods for Halogenated Compound Analysis

| Technique | Detector | Application for this compound |

| Gas Chromatography (GC) | FID, ECD, XSD, MS | Separation from volatile impurities, Purity assessment, Identification of reaction products |

| High-Performance Liquid Chromatography (HPLC) | UV, RI | Analysis of less volatile derivatives, Reaction monitoring, Purity assessment |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would be invaluable for the absolute structural confirmation of crystalline derivatives of this compound.

The synthesis of a crystalline derivative is a prerequisite for X-ray crystallographic analysis. semanticscholar.org Should a suitable crystalline derivative of this compound be prepared, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles. This data would offer unequivocal proof of the molecule's stereochemistry and conformation in the solid state.

However, based on a comprehensive review of the available scientific literature, there are currently no published reports on the synthesis and X-ray crystallographic analysis of any derivatives of this compound. While the crystal structures of other brominated and fluorinated organic compounds have been reported, direct structural information for a derivative of the title compound remains an area for future research. researchgate.netresearchgate.net

Theoretical and Computational Chemistry of 1,3 Dibromo 1,1 Difluoropropane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule. For 1,3-Dibromo-1,1-difluoropropane, these calculations would typically involve methods like Density Functional Theory (DFT) to map out electron density, molecular orbitals, and electrostatic potential.

The presence of four halogen atoms—two fluorine and two bromine—significantly influences the electronic landscape of the propane (B168953) backbone. The high electronegativity of the fluorine atoms at the C1 position creates a strong dipole moment, making the C1 carbon electron-deficient. Conversely, the bromine atoms at the C1 and C3 positions also withdraw electron density, though to a lesser extent than fluorine. This distribution of charge is critical in determining the molecule's reactivity, particularly towards nucleophilic attack and elimination reactions.

The reactivity of halogenated alkanes is often dictated by the strength of the carbon-halogen bond and the acidity of neighboring protons. In this compound, the C-F bonds are significantly stronger than the C-Br bonds, making the bromine atoms better leaving groups in nucleophilic substitution and elimination reactions. The high electronegativity of the fluorine atoms at C1 also increases the acidity of the protons on the adjacent C2 carbon, making them susceptible to abstraction by a base. This is a key factor in dehydrohalogenation reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-carbon chain of this compound allows for rotational isomerism, leading to various conformers with distinct energies and populations. The conformational preferences are governed by a balance of steric hindrance, electrostatic interactions, and hyperconjugative effects.

Molecular dynamics simulations would allow for the exploration of the conformational landscape of this compound in different environments, such as in the gas phase or in various solvents. These simulations could reveal the dominant conformers and the energy barriers between them, providing a dynamic picture of the molecule's flexibility and shape.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions, when compared with experimental data, can help confirm the structure of a molecule and provide detailed insights into its electronic and geometric properties.

For this compound, DFT calculations could predict its ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts would be highly dependent on the electronic environment of each nucleus, which is influenced by the neighboring halogen atoms. For instance, the ¹³C chemical shift of the C1 carbon, bonded to two fluorine atoms and one bromine atom, would be significantly different from that of the C3 carbon, which is bonded to one bromine atom. While specific calculated spectra for this compound are not published, data for related compounds like 1,3-dibromopropane (B121459) and 1,3-dichloropropane (B93676) show how the chemical shifts of the carbon atoms are influenced by the attached halogens. wolfram.com

Similarly, the IR spectrum of this compound could be computationally predicted. The vibrational frequencies would correspond to the stretching and bending modes of its various bonds, such as C-H, C-C, C-F, and C-Br. The C-F and C-Br stretching frequencies would appear in characteristic regions of the IR spectrum, providing a fingerprint for the molecule. Experimental IR spectra for related molecules like 1,3-difluoropropane (B1362545) are available and can be used as a reference for validating computational predictions. examside.com

Table 1: Experimental ¹³C NMR Chemical Shifts for 1,3-Dihalogenated Propanes

| Compound | C1 Chemical Shift (ppm) | C2 Chemical Shift (ppm) | C3 Chemical Shift (ppm) |

| 1,3-Dichloropropane | 41.5 | 35.0 | 41.5 |

| 1,3-Dibromopropane | 31.4 | 34.7 | 31.4 |

Source: hnl1_sln wolfram.com

Modeling Reaction Pathways and Transition States

A significant area of interest for this compound is its reactivity in elimination reactions, specifically dehydrobromination. The presence of two bromine atoms, which are good leaving groups, and acidic protons on the C2 carbon suggests that this molecule can readily undergo elimination to form alkenes.

Computational modeling can be used to map out the potential energy surface of such reactions, identifying the transition states and intermediates involved. The most likely mechanism for the dehydrobromination of this compound is the E2 (elimination, bimolecular) mechanism, especially in the presence of a strong, non-nucleophilic base. In this concerted reaction, the base abstracts a proton from the C2 carbon while the bromide ion at the C3 position departs simultaneously, leading to the formation of a double bond.

Alternatively, under certain conditions, an E1cb (elimination, unimolecular, conjugate base) mechanism might be favored. This would involve the initial deprotonation of the C2 carbon to form a carbanion, followed by the departure of the bromide leaving group. The high electronegativity of the fluorine atoms at C1 could stabilize such a carbanion intermediate.

Theoretical calculations would allow for the determination of the activation energies for these different pathways, helping to predict the reaction conditions that would favor one mechanism over the other and thus control the reaction products.

Environmental and Biotransformation Pathways: an Academic Perspective

Mechanistic Studies of Abiotic Degradation in Environmental Mimics

The abiotic degradation of halogenated hydrocarbons, occurring without the intervention of living organisms, is a key process influencing their environmental persistence. For compounds like 1,3-Dibromo-1,1-difluoropropane, abiotic degradation pathways such as hydrolysis and dehydrohalogenation are anticipated to be significant.

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbon atoms, is another important abiotic degradation pathway, often facilitated by alkaline conditions. For this compound, this could lead to the formation of unsaturated fluoro-olefins. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) can influence the reactivity of the molecule, potentially affecting the rate and products of dehydrohalogenation.

To provide a comparative context, the table below summarizes abiotic degradation findings for related halogenated compounds.

| Compound | Degradation Pathway | Key Findings |

| Chlorinated Ethenes | Reductive dechlorination | Isotope fractionation can be used to distinguish between abiotic and biotic degradation pathways. dtic.mil |

| Halobenzonitriles | Photolysis | Quantum yields vary depending on the halogen substituent and the solvent. nih.gov |

It is important to note that these are inferred pathways for this compound, and experimental verification is necessary.

Research into Biotransformation by Specific Microbial Systems

The biotransformation of halogenated compounds by microorganisms is a crucial route for their removal from the environment. Bacteria and fungi have evolved diverse enzymatic systems to break down these often-recalcitrant molecules. researchgate.net

Specific research on the microbial degradation of this compound is not currently available in the scientific literature. However, studies on other halogenated alkanes can provide a framework for predicting its likely biotransformation pathways. Microorganisms are known to degrade alkanes, and the presence of halogens can significantly impact this process. frontiersin.orgresearchgate.net Some bacteria can utilize alkanes as a sole source of carbon and energy. mdpi.com

The initial step in the microbial degradation of haloalkanes often involves an oxidative attack catalyzed by monooxygenase or dioxygenase enzymes. This can lead to the formation of halogenated alcohols, which can be further metabolized. Another key mechanism is dehalogenation, where the halogen atom is removed. This can occur aerobically or anaerobically. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common pathway under anaerobic conditions.

Given the structure of this compound, it is plausible that microorganisms capable of degrading short-chain brominated alkanes could also transform this compound. The carbon-bromine bonds are generally more susceptible to microbial attack than the highly stable carbon-fluorine bonds. nih.gov Therefore, initial biotransformation steps would likely involve the cleavage of one or both bromine atoms. The fluorinated portion of the molecule may be more resistant to degradation.

The following table presents findings on the microbial degradation of related compounds, offering potential parallels for this compound.

| Compound Class | Microbial System | Key Findings |

| Fluorinated Pesticides | Various environmental microorganisms | Enzymatic defluorination is a key step in productive metabolism. nih.gov |

| Chlorinated Paraffins | Rhodococcus sp. | Can utilize chlorinated paraffins as a sole carbon and energy source, involving hydroxylation and dechlorination. mdpi.com |

| Alkanes | Various oil-degrading bacteria | Degradation rates can depend on the carbon chain length. frontiersin.org |

Further research is needed to isolate and characterize microbial strains capable of degrading this compound and to elucidate the specific enzymatic pathways involved.

Photochemical and Thermal Degradation Pathways in Controlled Studies

Photochemical and thermal degradation represent other significant environmental transformation pathways for chemical compounds.

Photochemical Degradation:

Photodegradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. nih.gove3s-conferences.orge3s-conferences.orgresearchgate.net The susceptibility of a compound to photodegradation depends on its ability to absorb light at environmentally relevant wavelengths. Brominated organic compounds, in general, can absorb UV light, leading to the cleavage of the carbon-bromine bond. ua.es

For this compound, it is anticipated that photolysis would primarily involve the breaking of the C-Br bonds, as they are weaker than the C-F and C-C bonds. This could lead to the formation of various radical species and, ultimately, to smaller, less halogenated compounds. The presence of fluorine atoms could influence the photochemical stability of the molecule.

Thermal Degradation:

Thermal decomposition occurs when a molecule breaks down at elevated temperatures. savemyexams.com In the context of environmental fate, this is most relevant in scenarios such as industrial accidents or waste incineration. The thermal degradation of halocarbons can produce a variety of products, including smaller halogenated compounds, hydrogen halides (such as hydrogen bromide and hydrogen fluoride), and, under certain conditions, more toxic byproducts like halogenated dioxins and furans. wikipedia.orgnist.govnist.govtecamgroup.com

For this compound, thermal decomposition would likely proceed through the cleavage of the C-Br bonds first, followed by the more stable C-F and C-C bonds at higher temperatures. The primary decomposition products would be expected to include hydrogen bromide and hydrogen fluoride (B91410).

The table below summarizes general findings on the photochemical and thermal degradation of related halogenated compounds.

| Degradation Type | Compound Class | Key Findings |

| Photochemical | Brominated Flame Retardants | Reductive photodebromination is a primary degradation pathway. The rate depends on the degree and position of bromine substitution. ua.es |

| Thermal | Halocarbon Fire Suppressants | The primary decomposition product of concern for fluorinated agents is hydrogen fluoride (HF). nist.gov |

Direct experimental studies on the photochemical and thermal degradation of this compound are necessary to confirm these inferred pathways and to quantify the formation of degradation products under various conditions.

Challenges and Future Research Directions for 1,3 Dibromo 1,1 Difluoropropane

Development of More Sustainable and Atom-Economical Syntheses

The current synthetic routes to 1,3-dibromo-1,1-difluoropropane and its analogs often rely on harsh reagents and produce significant waste, highlighting the need for greener alternatives. Atom economy, a measure of the efficiency of a chemical reaction in converting reactants to products, is a key consideration in this endeavor.

Future research will likely focus on catalysis-driven methods that minimize waste and energy consumption. For instance, the use of transition-metal catalysts could enable more direct and efficient synthetic pathways. The development of robust, recyclable catalysts, such as organocopper-based magnetic nanocatalysts, presents a promising avenue for greener synthesis. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, significantly reducing waste and cost. researchgate.net

Furthermore, exploring alternative starting materials and reaction pathways that maximize the incorporation of atoms from the reactants into the final product is crucial. This includes the investigation of novel difluoromethylation and difluoromethylenation strategies that avoid the use of hazardous reagents. nih.gov

Exploration of Novel Reactivity Patterns and Synthetic Utilities

The unique electronic properties conferred by the gem-difluoro group suggest that this compound could exhibit novel reactivity patterns. A deeper understanding of these patterns will unlock new synthetic applications. For example, the difluoromethyl group (CF2H) can act as a lipophilic hydrogen-bond donor and is considered a bioisostere for hydroxyl, thiol, and amino groups, making it a valuable motif in medicinal chemistry. dntb.gov.uanih.gov

Future work will likely involve a systematic investigation of the reactivity of the C-Br and C-F bonds in this compound under various conditions. This could lead to the discovery of new cross-coupling reactions, cycloadditions, and rearrangements. beilstein-journals.org For instance, the development of new reagents for direct difluoromethylation is an active area of research, aiming to provide more straightforward access to a wide range of difluoromethylated compounds. nih.gov The exploration of radical-based transformations involving the CF2H unit also holds significant potential for creating novel chemical entities. nih.gov

A key area of interest is the use of this compound and its derivatives as building blocks for the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. nih.gov Research into the chemoselective transformation of the dibromodifluoroalkyl moiety will be critical for expanding its synthetic utility. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound and its derivatives to flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

The integration of these technologies can facilitate the rapid optimization of reaction conditions and enable the on-demand synthesis of desired compounds. This is particularly relevant for the production of radiolabeled compounds, such as those containing the fluorine-18 (B77423) isotope for positron emission tomography (PET), where short half-lives necessitate rapid and efficient synthesis. nih.gov Automated radiosynthesis platforms have already demonstrated the ability to produce [¹⁸F]difluoromethylated compounds with high radiochemical purity and yield. nih.gov

Future efforts will likely focus on developing robust and reliable flow chemistry protocols for the synthesis and functionalization of this compound. This will involve the design of specialized reactors and the optimization of reaction parameters to maximize efficiency and minimize by-product formation.

Advanced Characterization Techniques for Dynamic Processes

A comprehensive understanding of the reaction mechanisms and dynamic behavior of this compound is essential for optimizing its synthesis and application. Advanced characterization techniques, particularly in-situ and time-resolved methods, will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. rsc.org In situ NMR studies can provide real-time information on the formation of intermediates and by-products during a chemical reaction, offering valuable insights into the reaction pathway. nih.gov For instance, solid-state ²H NMR has been used to probe the molecular mobility of propane (B168953) and propene in microporous materials, providing detailed information on their diffusion and interaction with the surrounding framework. rsc.org Similar techniques could be applied to study the behavior of this compound in different environments.

Future research may also employ computational modeling and simulation to complement experimental studies. Density functional theory (DFT) calculations, for example, can be used to investigate the electronic structure and reactivity of this compound and to predict the outcomes of different reaction pathways. nih.gov The combination of advanced experimental techniques and theoretical calculations will provide a detailed picture of the dynamic processes involving this important fluorinated compound.

Conclusion of Research Findings on 1,3 Dibromo 1,1 Difluoropropane

Summary of Key Academic Contributions

Research into 1,3-dibromo-1,1-difluoropropane and its structural analogs has led to significant contributions, primarily in the development of novel synthetic methodologies. A key academic achievement has been the synthesis and application of closely related compounds, such as 1,3-dibromo-1,1-difluoro-2-propanone, which serves as a valuable synthon, or building block, in organic chemistry. nih.gov Prior to this research, synthons of the 1,3-dihalo-1,1-difluoro-2-propanone type were not described in the scientific literature. nih.gov

The development of this synthon has enabled a straightforward and chemoselective protocol for preparing 4-bromodifluoromethyl thiazoles. nih.gov This is achieved through a reaction with aromatic amines and sodium thiocyanate. The significance of this contribution lies in the introduction of the bromodifluoromethyl (CF2Br) group onto a thiazole (B1198619) ring, a structure that is a frequent target in drug discovery programs. nih.gov

Furthermore, studies on related structures, such as 4-aryl-1,3-dibromo-1,1-difluorobutanes, have demonstrated the reactivity of the dibromo-difluoro motif. nih.gov Research has shown that these compounds undergo double dehydrobromination when treated with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield difluorodienes. nih.gov This reactivity highlights the utility of 1,3-dibromo-1,1-difluoroalkanes as precursors for creating unsaturated fluorinated systems.

The fundamental properties of this compound have been documented, providing a basis for its use in further chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 460-25-3 |

| Molecular Formula | C₃H₄Br₂F₂ |

| Molecular Weight | 237.87 g/mol |

| InChI Key | PRAYGQDVLDHWHA-UHFFFAOYSA-N |

Data sourced from multiple public chemical databases. chemsynthesis.comguidechem.com

Broader Implications for Organofluorine Chemistry Research

The research centered on this compound and its derivatives has broader implications for the field of organofluorine chemistry. The development of new synthons, like the related 1,3-dibromo-1,1-difluoro-2-propanone, expands the toolkit available to chemists for the synthesis of complex fluorinated molecules. nih.gov Fluorine-containing compounds are of immense interest due to the unique properties that fluorine atoms impart upon a molecule, including altered reactivity, metabolic stability, and binding affinity.

A significant implication is the potential for applications in medicinal chemistry and radiopharmaceutics. The bromodifluoromethyl group introduced using these synthons is amenable to further chemical transformation, notably a bromine-fluorine (Br/F) exchange. nih.gov This specific transformation is highly valuable for producing ¹⁸F-labeled compounds. nih.gov Fluorine-18 (B77423) is a positron-emitting radionuclide with a short half-life, making it ideal for use in Positron Emission Tomography (PET) imaging, a critical non-invasive diagnostic tool in medicine. diva-portal.org The ability to create precursors for such radiolabeled tracers from bromo-difluoro compounds represents a substantial advancement. nih.gov

Moreover, the study of the reaction mechanisms of these compounds, such as the dehydrobromination reactions to form dienes, contributes to a more profound understanding of the fundamental reactivity of polyhalogenated alkanes. nih.gov This knowledge allows for the design of new synthetic strategies and the prediction of reaction outcomes, furthering the rational design of novel organofluorine compounds with tailored properties.

常见问题

What are the primary synthetic routes for 1,3-Dibromo-1,1-difluoropropane in laboratory settings?

Basic Research Focus

The compound is typically synthesized via halogenation or substitution reactions. For example, bromination of fluorinated propanes using reagents like HBr or Br₂ in non-polar solvents (e.g., CCl₄) under controlled temperatures can yield this compound. Nucleophilic substitution with bromine sources (e.g., NaBr) on fluorinated intermediates is another common approach . Reaction conditions must be optimized to avoid over-bromination or elimination byproducts.

How does the stereochemical outcome of bromination reactions involving fluorinated propanes affect product distribution?

Advanced Research Focus

Studies on analogous compounds (e.g., 1,3-dibromo-1,1-dichloropropane) reveal that bromination can proceed with predominant inversion of configuration at the reaction site, leading to stereochemical complexity. For this compound, this implies that reaction pathways must be analyzed using techniques like NMR or Raman spectroscopy to confirm stereochemistry and minimize undesired isomers . Computational modeling (e.g., DFT calculations) can predict transition states and guide experimental design .

What analytical methods are recommended for detecting trace impurities in this compound?

Basic Research Focus

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for purity assessment. Preparative GC can isolate byproducts such as dibromotrifluoropropane isomers, while nuclear magnetic resonance (NMR) helps identify structural anomalies. For halogenated contaminants, ion chromatography or X-ray crystallography may resolve ambiguities .

How can researchers reconcile discrepancies in reported reaction yields for halogenated propane derivatives?

Advanced Research Focus

Yield variations often arise from differences in catalyst activity, solvent polarity, or temperature gradients. For instance, chromium oxide-based catalysts improve selectivity in fluoropropane syntheses but require precise control of HF stoichiometry to avoid side reactions (e.g., formation of HCFC-242fb). Systematic DOE (Design of Experiments) approaches, including factorial analysis of parameters like pressure and residence time, are critical for reproducibility .

What regulatory constraints apply to the use of this compound in academic research?

Basic Research Focus

The compound is classified as a Group P substance under halogenated solvents, with a concentration limit of 0.1% in many jurisdictions due to its ozone-depletion potential . Researchers must adhere to protocols for handling, storage, and disposal outlined in standards like the Green Procurement Standards and document compliance with REACH or EPA guidelines .

What computational tools are effective in predicting the environmental persistence of this compound?

Advanced Research Focus

QSAR (Quantitative Structure-Activity Relationship) models and software like EPI Suite estimate parameters such as biodegradation half-life and bioaccumulation potential. Molecular dynamics simulations can further assess interactions with atmospheric ozone, guiding hazard assessments. Experimental validation via accelerated aging studies under UV exposure is recommended to resolve model-data contradictions .

How can reaction conditions be optimized to suppress elimination pathways during synthesis?

Advanced Research Focus

Elimination (e.g., formation of difluoropropene) competes with substitution in bromination reactions. Using aprotic solvents (e.g., DMSO) with strong bases (e.g., KOtBu) favors elimination, whereas polar protic solvents (e.g., ethanol) and milder bases (e.g., NaOH) promote substitution. Kinetic studies via in-situ IR spectroscopy help identify optimal temperature and pH ranges .

What safety protocols are critical when handling this compound?

Basic Research Focus

The compound is classified as an irritant (Xi) and requires PPE including gloves, goggles, and fume hoods. Spill management involves adsorption with inert materials (e.g., sand) and disposal via licensed facilities. Ventilation systems must meet OSHA standards to prevent inhalation exposure .

How do electronic effects of fluorine substituents influence the reactivity of this compound?

Advanced Research Focus

The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. This effect is quantified via Hammett constants (σₓ) and impacts reaction rates in SN₂ mechanisms. Comparative studies with non-fluorinated analogs (e.g., 1,3-dibromopropane) reveal accelerated kinetics in fluorinated systems .

What strategies mitigate catalyst deactivation in fluoropropane synthesis?

Advanced Research Focus

Catalyst poisoning by HF or bromine byproducts is a major challenge. Pre-treatment of catalysts (e.g., Cr₂O₃) with fluorinating agents enhances stability. Periodic regeneration via thermal annealing or acid washing restores activity. In-situ monitoring of catalyst surface composition using XPS (X-ray photoelectron spectroscopy) identifies deactivation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。